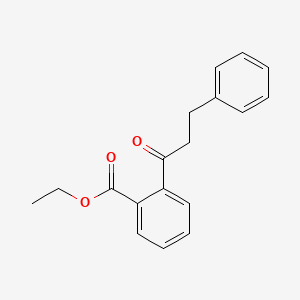

2'-Carboethoxy-3-phenylpropiophenone

Description

Contextualizing the Propiophenone (B1677668) and Ester Functional Groups within Complex Organic Synthesis

The propiophenone core is a well-established motif in organic chemistry. Propiophenone, or ethyl phenyl ketone, is an aryl ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds and pharmaceuticals. chem960.comnih.gov It is utilized in the production of aryl alkenes and is a precursor to several derivatives. chem960.comnih.gov The carbonyl group of the propiophenone moiety is reactive towards nucleophiles and can undergo a range of transformations, making it a versatile handle in synthetic strategies. rsc.org

Similarly, the ester functional group is of paramount importance in organic synthesis. umich.eduorganicdivision.org Esters, which are derivatives of carboxylic acids, are widespread in nature and are critical components in numerous synthetic pathways. scispace.comnih.gov They can be synthesized through various methods, including the condensation reaction between a carboxylic acid and an alcohol. nih.gov The ester group can participate in reactions such as hydrolysis and transesterification, and its presence can influence the electronic and steric properties of a molecule. scispace.comwikipedia.org In medicinal chemistry, the ester functionality is often employed in prodrug strategies to enhance the bioavailability of therapeutic agents. nih.govresearchgate.net

The combination of both a ketone and an ester in a single molecule, as seen in 2'-Carboethoxy-3-phenylpropiophenone, creates a bifunctional scaffold that offers multiple sites for chemical modification.

The Significance of the this compound Scaffold as an Academic Research Target

While specific research dedicated to this compound is not widely available in published literature, the significance of its structural components suggests its potential as a valuable research target. The 2-acylbenzoate framework, which is central to the molecule, is a known precursor in various synthetic transformations. For instance, related 2-acylaryl entities can undergo intramolecular reactions to form complex heterocyclic systems.

The strategic placement of the carboethoxy group at the 2'-position relative to the propanoyl chain could facilitate intramolecular cyclization reactions, potentially leading to the formation of polycyclic aromatic compounds or heterocyclic structures, which are of interest in materials science and medicinal chemistry. mdpi.combeilstein-journals.orgsciepub.com The investigation of such reactions on the this compound scaffold could provide insights into novel synthetic methodologies.

Historical and Current Perspectives on Research Trends in Substituted Aryl Ketones and Esters

Research into substituted aryl ketones has been a cornerstone of organic chemistry for decades. Historically, the focus was often on fundamental reactions such as Friedel-Crafts acylation for their synthesis. mdpi.com In recent years, research has shifted towards more sophisticated and efficient catalytic methods for their preparation and subsequent functionalization. msu.edu Modern approaches include palladium-catalyzed cross-coupling reactions and C-H activation strategies to introduce diverse substituents onto the aromatic ring. benthamscience.com There is also a growing interest in the use of aryl ketones in photoredox catalysis.

The field of aryl esters has also seen significant evolution. Beyond their traditional roles, aryl esters are now recognized as versatile coupling partners in various transition-metal-catalyzed reactions. They are also key components in the design of novel materials and have been investigated for their biological activities. For example, certain alkylcarbamic acid aryl esters have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH). The development of new methods for the synthesis of α-arylated esters continues to be an active area of research, driven by the prevalence of this motif in bioactive molecules.

The convergence of these research trends highlights the potential utility of molecules like this compound, which possess both a substituted aryl ketone and an aryl ester functionality, as platforms for the development of new synthetic methods and the discovery of novel compounds with interesting properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-phenylpropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)16-11-7-6-10-15(16)17(19)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGFRLPFABIKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643970 | |

| Record name | Ethyl 2-(3-phenylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-10-8 | |

| Record name | Ethyl 2-(1-oxo-3-phenylpropyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-phenylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Carboethoxy 3 Phenylpropiophenone and Structural Analogues

Strategic Disconnection Approaches for the Propiophenone (B1677668) Moiety

The central framework of the target molecule is a substituted propiophenone. Its synthesis can be approached through several strategic disconnections, primarily involving the formation of the aryl-ketone bond or the construction of the propionyl side chain.

Friedel-Crafts Acylation Strategies and Optimized Conditions

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. organic-chemistry.orgoregonstate.edu This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of the target propiophenone framework, a logical approach involves the reaction of ethyl benzoate (B1203000) with 3-phenylpropanoyl chloride (hydrocinnamoyl chloride).

The reaction is typically catalyzed by a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃), because the product ketone can form a stable complex with the catalyst. organic-chemistry.org The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. semanticscholar.org

However, the carboethoxy group of ethyl benzoate is an electron-withdrawing group and a meta-director. This presents a significant regioselectivity challenge for achieving acylation at the desired ortho position. Alternative strategies, such as a Fries rearrangement of a precursor like phenyl 3-phenylpropanoate followed by esterification of the resulting phenol, could be considered, though this adds steps to the synthesis. chemicalbook.com

Optimization of Friedel-Crafts reactions is crucial for maximizing yield and selectivity. oregonstate.edu Key parameters include the choice of catalyst, solvent, temperature, and reactant ratios. While AlCl₃ is common, other Lewis acids like FeCl₃, BF₃, TiCl₄, and SnCl₄ can also be employed, sometimes offering milder reaction conditions. masterorganicchemistry.comrsc.org Solvent-free conditions using solid acid catalysts have also been explored to create more environmentally friendly processes.

Table 1: Selected Lewis Acid Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Substrate Example | Conditions | Reference(s) |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Acyl Chloride | Benzene (B151609), Ethylbenzene | 0 °C to RT, Dichloromethane | oregonstate.edumasterorganicchemistry.com |

| Ferric chloride (FeCl₃) | Acyl Chloride | Benzene | Catalytic amount | masterorganicchemistry.com |

| Titanium(IV) chloride (TiCl₄) | Alcohol/Carboxylic Acid | Benzene, Mesitylene | 0 °C to reflux | google.com |

| Zirconium(IV) / Hafnium(IV) salts | Carboxylic Acid | Various arenes | Catalytic amount | organic-chemistry.org |

Ketonization Reactions for Related Propiophenone Derivatives

An alternative, high-temperature method for synthesizing the propiophenone core involves the ketonization of carboxylic acids. This process is particularly suited for the commercial production of unsubstituted propiophenone. nih.gov The reaction consists of a vapor-phase, cross-decarboxylation of a mixture of benzoic acid and propionic acid. organic-chemistry.orgchemicalbook.com

This process is typically carried out at temperatures between 400-600 °C over a solid-phase catalyst, such as calcium acetate (B1210297) supported on alumina. chemicalbook.comnih.gov The reaction yields propiophenone, along with carbon dioxide, water, and by-products like diethyl ketone. organic-chemistry.orgchemicalbook.com While effective for the parent compound, the harsh conditions make this method unsuitable for substrates with sensitive functional groups like esters. Nevertheless, it represents an important industrial route to the fundamental propiophenone skeleton.

Palladium-Catalyzed Cross-Coupling Reactions for Constructing Propiophenone Frameworks (e.g., Suzuki-Miyaura type)

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation under milder conditions than classical methods. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile method for creating biaryl systems and can be adapted for ketone synthesis. google.combyjus.com This reaction typically couples an organoboron compound (like a boronic acid) with an organic halide or triflate. google.com

To construct the 2'-carboethoxy-3-phenylpropiophenone framework, one could envision a Suzuki-Miyaura coupling between an arylboronic acid and a suitable benzoyl derivative. A plausible route would be the coupling of phenylboronic acid with an ethyl 2-halobenzoyl halide. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. google.com

The success of the Suzuki-Miyaura reaction often depends on the choice of ligand, base, and solvent. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have been shown to be highly effective for coupling challenging substrates, including unactivated aryl chlorides. google.com Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). google.com

Table 2: Representative Palladium Catalyst Systems for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Solvent | Application | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | (DHQD)₂PHAL | - | Water | Biaryl synthesis | byjus.com |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Biaryl synthesis | google.com |

| Pd(P(t-Bu)₃)₂ | - | K₂CO₃ | Dioxane | Isoflavone synthesis | libretexts.org |

Alpha-Halogenation Precursors and Nucleophilic Substitution Routes (referencing α-halopropiophenones)

Another strategic approach, particularly for generating structural analogues, involves the modification of a pre-formed propiophenone skeleton. Alpha-halogenation of a ketone creates a valuable synthetic intermediate. google.com The reaction of a propiophenone derivative with a halogen (e.g., Br₂, Cl₂) can proceed under either acidic or basic conditions. masterorganicchemistry.com

Acid-catalyzed halogenation is generally preferred for producing a monohalogenated product. google.commasterorganicchemistry.com The mechanism proceeds through an enol intermediate which then attacks the halogen. The introduction of an electron-withdrawing halogen atom deactivates the carbonyl group towards further protonation, thus disfavoring a second halogenation event. google.com

The resulting α-halopropiophenone is a potent electrophile. The alpha-carbon, now activated by both the carbonyl group and the halogen, is highly susceptible to nucleophilic attack. This allows for a wide range of SN2 reactions with various nucleophiles, enabling the introduction of diverse functional groups at the alpha position of the propiophenone side chain. This pathway is exceptionally useful for creating a library of compounds based on a common α-haloketone precursor.

Methodologies for the Introduction and Transformation of the Carboethoxy Functionality

The carboethoxy group (–COOEt) is a key feature of the target molecule. Its introduction is typically achieved via esterification of the corresponding carboxylic acid.

Esterification Reactions: Classical and Modern Approaches

The most fundamental method for synthesizing esters is the Fischer-Speier esterification. organic-chemistry.org This reaction involves heating a carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Fischer esterification is a reversible equilibrium reaction. To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus or molecular sieves. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by the alcohol. A patent for the synthesis of methyl 2-methyl-4-acetylbenzoate describes a nearly quantitative yield from the corresponding carboxylic acid using methanol (B129727) and a few drops of concentrated sulfuric acid. nih.gov

While robust, the classical Fischer esterification often requires harsh conditions. Modern methods have been developed using a variety of catalysts that can promote the reaction under milder conditions. These include Lewis acids and other metal-based catalysts. For example, salts of hafnium(IV), zirconium(IV), and titanium(IV), such as tetraisopropyl titanate, have been shown to be effective catalysts for direct esterification. organic-chemistry.org

Table 3: Comparison of Classical and Modern Esterification Catalysts

| Catalyst Type | Catalyst Example | Conditions | Advantages | Reference(s) |

|---|---|---|---|---|

| Classical | ||||

| Brønsted Acid | H₂SO₄, p-TsOH | Reflux in excess alcohol | Inexpensive, widely used | |

| Modern | ||||

| Metal Salt | Hafnium(IV), Zirconium(IV) salts | Catalytic amount, often milder temp. | High efficiency, atom-economical | organic-chemistry.org |

| Metal Alkoxide | Tetraisopropyl titanate | 190-230 °C | Industrial applicability |

Carboxylation Strategies Leading to Ester Precursors

The introduction of a carboethoxy group, particularly at the 2'-position of the phenyl ring, requires specific carboxylation or carbonylation strategies. These methods are crucial for creating the ester precursors necessary for the target molecule. While direct carboxylation of an existing propiophenone can be challenging, modern catalysis offers several pathways.

Palladium-catalyzed carbonylation reactions are a powerful tool for converting aryl halides or triflates into esters. For a hypothetical synthesis of a 2'-carboethoxy propiophenone analogue, one could envision starting with a 2'-halo-propiophenone. The palladium catalyst, in the presence of carbon monoxide (CO) and an alcohol (like ethanol), facilitates the insertion of CO and subsequent ester formation.

Another emerging strategy is the reductive carboxylation of unsaturated precursors with CO2. organic-chemistry.org For instance, a nickel-catalyzed reductive carboxylation of an appropriately substituted allyl ester can be achieved using CO2 as the C1 source. organic-chemistry.org The regioselectivity of such reactions, which is critical for obtaining the desired 2'-substituted product, can often be controlled by the choice of ligand on the metal catalyst. organic-chemistry.org These methods represent a greener alternative to traditional organometallic reagents and offer a direct route to carboxylic acids, which can then be esterified.

Table 1: Comparison of Carboxylation Strategies for Aryl Ketone Precursors

| Method | Catalyst/Reagent | Substrate Example | Product Type | Key Features |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Pd catalyst, CO, Ethanol (B145695) | 2'-Bromo-propiophenone | Aryl Ester | High efficiency, broad substrate scope. organic-chemistry.org |

| Nickel-Catalyzed Reductive Carboxylation | Ni catalyst, Mn reductant, CO2 | Substituted Allyl Ester | Carboxylic Acid | Uses CO2, ligand-controlled regioselectivity. organic-chemistry.org |

| Electrochemical Carboxylation | Photoredox catalyst, CO2 | Tetraalkyl ammonium (B1175870) salt | Carboxylic Acid | Mild conditions, avoids external reductants. organic-chemistry.org |

Multi-Component and Domino Reaction Sequences in Propiophenone Synthesis (e.g., Mannich-type reactions for β-aminoketones)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to complex molecules, aligning with the principles of step and atom economy. nih.govbeilstein-journals.org Similarly, domino (or cascade) reactions, involving sequential transformations without isolating intermediates, streamline synthetic pathways. e-bookshelf.de

The Mannich reaction is a classic MCR that produces β-amino ketones, which are important structural analogues of propiophenones and versatile synthetic intermediates. tandfonline.comresearchgate.net A typical three-component Mannich reaction involves an aldehyde, a ketone (like acetophenone, a precursor to propiophenone), and an amine. tandfonline.comorganic-chemistry.org Recent advancements have focused on developing catalytic and stereoselective versions of this reaction. For example, zirconium oxychloride has been shown to efficiently catalyze the direct, solvent-free Mannich reaction to afford β-amino ketones in good yields and with good stereoselectivity. organic-chemistry.org Furthermore, the use of nanocatalysts, such as Fe3O4@PEG-SO3H, has been explored to facilitate the reaction in green solvents like ethanol at room temperature, with the added benefit of catalyst recyclability. rsc.org

Domino reactions have also been ingeniously applied to the synthesis of complex propiophenone structures. A notable example is the palladium-catalyzed domino reaction of enaminones with aryl boronic acids to produce β,β-diaryl propiophenones. rsc.orgresearchgate.net This process involves a sequence of arylboronation, elimination, and enone hydroarylation, demonstrating a novel conversion of a C-N bond to a C-C bond. rsc.org Another innovative domino sequence involves the copper-catalyzed reaction of 2-aminobenzylalcohols with propiophenones to synthesize 3-aroylquinolines, showcasing the utility of propiophenone as a building block in complex heterocyclic synthesis. nih.govresearchgate.net

Catalytic Synthesis of Propiophenone Derivatives

Catalysis is at the heart of modern organic synthesis, enabling reactions that are otherwise difficult or inefficient. Phase-transfer catalysis and transition metal catalysis are particularly relevant for preparing propiophenone analogues.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgoperachem.com This is achieved using a phase-transfer agent that transports one reactant across the phase boundary to react with the other. crdeepjournal.org PTC offers advantages such as mild reaction conditions, reduced need for anhydrous solvents, and enhanced reaction rates. wikipedia.orgcrdeepjournal.org

A practical application is the synthesis of 4-benzyloxy propiophenone via the O-alkylation of 4-hydroxy propiophenone with benzyl (B1604629) chloride. acs.org In a liquid-liquid-liquid (L-L-L) PTC system, a catalyst like tetrabutylammonium (B224687) bromide (TBAB) forms its own separate phase. acs.org This "triphase" catalysis intensifies the reaction rate and leads to 100% selectivity for the desired product, while also allowing for easy separation and reuse of the catalyst, aligning with green chemistry principles. acs.org The catalyst transports the phenoxide ion from the aqueous phase to the catalyst phase, where it reacts with the benzyl chloride from the organic phase. acs.org

Table 2: Key Parameters in L-L-L Phase-Transfer Catalysis for 4-Benzyloxy Propiophenone Synthesis

| Parameter | Optimal Condition/Reagent | Outcome | Reference |

|---|---|---|---|

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Best performance among tested catalysts | acs.org |

| System | Liquid-Liquid-Liquid (L-L-L) PTC | Intensified reaction rate, 100% selectivity | acs.org |

| Reactants | 4-hydroxy propiophenone, Benzyl chloride, NaOH | Formation of 4-benzyloxy propiophenone | acs.org |

| Mechanism | Reaction occurs primarily in the third (catalyst) phase | Efficient mass transfer and reaction | acs.org |

Transition metals, particularly palladium and copper, are cornerstones of modern C-C bond formation, enabling the construction of the core propiophenone skeleton through various cross-coupling reactions. mdpi.comnih.gov These methods offer unparalleled efficiency and functional group tolerance. mdpi.comuniurb.it

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to create aryl ketones. mdpi.com For example, the synthesis of a propiophenone derivative could be achieved by coupling an arylboronic acid with propanoyl chloride under Suzuki-Miyaura conditions. The development of palladium catalysts with sophisticated ligands has been crucial for achieving high yields and selectivities in these transformations. mdpi.com As mentioned earlier, palladium catalysis is also central to domino reactions that form complex propiophenones from simpler starting materials. rsc.org

Copper catalysis has also emerged as a powerful and more economical alternative. nih.gov Copper-catalyzed domino reactions have been developed for synthesizing quinoline (B57606) derivatives from propiophenones, indicating the versatility of these catalysts in complex transformations. nih.gov The use of a Cu2(OBA)2(BPY) metal-organic framework (MOF) as a heterogeneous catalyst in this reaction highlights the move towards more sustainable and recyclable catalytic systems. nih.gov

Sustainable and Green Chemistry Approaches in Propiophenone Synthesis

The principles of green chemistry—which aim to reduce waste, use less hazardous substances, and improve energy efficiency—are increasingly influencing the design of synthetic routes. nih.govyoutube.comresearchgate.net The goal is to develop processes that are not only scientifically elegant but also environmentally benign and economically viable. embopress.org

Several of the advanced methods already discussed incorporate green chemistry principles.

Catalysis: The use of catalysts, by its nature, is a green principle as it reduces the need for stoichiometric reagents. The development of recyclable heterogeneous catalysts, such as the Cu-MOF and reusable L-L-L PTC catalysts, further enhances sustainability. nih.govacs.org

Atom Economy: Multi-component and domino reactions are inherently green as they maximize the incorporation of atoms from the reactants into the final product, generating minimal waste. nih.gove-bookshelf.de

Safer Solvents and Conditions: Efforts are being made to replace hazardous organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. organic-chemistry.orgnih.gov The use of PTC can enable the use of water as a solvent, and certain Mannich reactions can be performed without any solvent at all. organic-chemistry.orgacs.org

Alternative Reaction Activation: The use of microwaves or ultrasound can often accelerate reaction rates, leading to lower energy consumption and cleaner reactions. nih.gov

An example of a greener industrial process is the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst at high temperatures to produce propiophenone. google.comepo.orggoogle.com While this method avoids corrosive Lewis acids used in Friedel-Crafts reactions, it can generate by-products. google.com Research has focused on optimizing this process, for instance, by introducing water as a diluent to suppress the formation of by-products like isobutyrophenone. google.comgoogle.com

Stereoselective Synthesis of Chiral this compound Analogues

Many pharmaceuticals require a specific three-dimensional arrangement of atoms (stereochemistry) for their biological activity. Therefore, the stereoselective synthesis of chiral molecules is of paramount importance. While this compound itself is achiral, the synthesis of chiral analogues, particularly those with a stereocenter at the α- or β-position to the carbonyl group, is a key objective.

Asymmetric catalysis is the most elegant approach to creating chiral molecules. magtech.com.cn This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For instance, the catalytic enantioselective α-oxytosylation of propiophenone has been achieved using chiral hypervalent iodine reagents. cardiff.ac.uk This reaction introduces a functional group at the α-position with control over its stereochemistry, yielding a chiral product with moderate enantioselectivity. cardiff.ac.uk

The asymmetric Mannich reaction is another powerful tool for creating chiral β-amino ketones, which are valuable precursors. organic-chemistry.orgmdpi.com By using a bifunctional chiral catalyst, such as a quinidine (B1679956) thiourea (B124793) derivative, it is possible to conduct a three-component reaction between an aldehyde, an amine, and a ketone to produce N-protected β-aminoketones with excellent diastereo- and enantioselectivities. organic-chemistry.org Similarly, chiral Lewis acids or organocatalysts can be employed to control the stereochemical outcome of additions to imines or enolates, providing access to a wide range of optically active propiophenone analogues. rsc.orgmdpi.comnih.gov

Mechanistic Investigations of Chemical Transformations Involving 2 Carboethoxy 3 Phenylpropiophenone

Reaction Mechanisms of the Ketone Carbonyl Group

The propiophenone (B1677668) ketone moiety is a focal point of reactivity in 2'-Carboethoxy-3-phenylpropiophenone. Its carbonyl carbon is electrophilic, making it susceptible to attack by a wide range of nucleophiles. libretexts.orglibretexts.org The adjacent alpha-protons also confer acidity, opening pathways for enolate formation and subsequent reactions.

Nucleophilic Addition Reactions to the Propiophenone Ketone

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom. libretexts.org

Protonation: The resulting alkoxide ion is protonated by a protic solvent or during an acidic workup to give the final alcohol product. libretexts.org

For this compound, this reaction would convert the ketone into a tertiary alcohol. The reactivity can be influenced by steric hindrance from the adjacent phenyl group and the ortho-carboethoxy-substituted phenyl ring. libretexts.org

Table 1: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Cyanide Ion | Sodium Cyanide (NaCN) | Cyanohydrin |

| Water | H₂O (acid or base catalyzed) | Gem-diol (Hydrate) |

Enolate Chemistry and Alpha-Substitution Mechanisms (e.g., alkylation of enolates)

The protons on the carbon atom alpha to the ketone carbonyl group (the C2-position of the propiophenone chain) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion. youtube.com This enolate is a potent nucleophile and can react with various electrophiles, most notably in Sₙ2 reactions with alkyl halides to form a new carbon-carbon bond at the alpha-position. libretexts.org

The mechanism for alkylation involves:

Enolate Formation: A strong base, such as Lithium Diisopropylamide (LDA), is used to deprotonate the α-carbon completely and irreversibly. mnstate.eduyoutube.com Using a sterically hindered base like LDA helps to prevent nucleophilic attack at the carbonyl carbon. youtube.com

Nucleophilic Attack (Sₙ2): The nucleophilic enolate attacks an alkyl halide, displacing the halide leaving group. libretexts.org This step is sensitive to the steric hindrance of the alkyl halide, with primary halides being the most effective substrates. masterorganicchemistry.com

In the case of this compound, alkylation at the C2 position would introduce an additional substituent, further functionalizing the molecule.

Table 2: Bases for Enolate Formation and Subsequent Alkylation

| Base | pKa of Conjugate Acid | Typical Use |

| Sodium Ethoxide (NaOEt) | ~16 | Reversible enolate formation, often used with β-dicarbonyls. libretexts.org |

| Sodium Hydride (NaH) | ~36 | Irreversible enolate formation. |

| Lithium Diisopropylamide (LDA) | ~36 | Strong, sterically hindered base for irreversible and regioselective enolate formation. mnstate.eduyoutube.com |

Detailed Studies of Redox Transformations of the Ketone (e.g., reductions, oxidations)

The ketone group of this compound can undergo both reduction and oxidation, although reduction is a more common and synthetically useful transformation for ketones.

Reduction: Ketones are readily reduced to secondary alcohols. Common reducing agents include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Sodium Borohydride (NaBH₄): A mild reducing agent that selectively reduces aldehydes and ketones. The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695).

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that will reduce ketones as well as the carboethoxy group. masterorganicchemistry.com To achieve selective reduction of the ketone, the milder NaBH₄ is preferred.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. The Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, can convert a ketone into an ester. In the case of an unsymmetrical ketone like this one, the migratory aptitude of the adjacent groups (phenyl vs. substituted phenyl) would determine the regioselectivity of the oxygen insertion.

Reactivity Profiles of the Carboethoxy Ester Moiety

The carboethoxy group (an ethyl ester) on the phenyl ring has its own distinct reactivity, primarily centered on nucleophilic acyl substitution. libretexts.orgyoutube.com These reactions involve a nucleophile attacking the ester carbonyl, leading to a tetrahedral intermediate, which then collapses by expelling the ethoxide leaving group. libretexts.org

Ester Hydrolysis and Transesterification Mechanisms

Ester Hydrolysis: Esters can be hydrolyzed to carboxylic acids under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile. masterorganicchemistry.com The reaction proceeds via the classic nucleophilic acyl substitution mechanism to produce a carboxylate salt, which must be protonated in a separate acidic workup step to yield the final carboxylic acid. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The carbonyl oxygen is first protonated by an acid catalyst, which activates the carbonyl carbon towards attack by a weak nucleophile like water. youtube.com

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (e.g., methanol) under acidic conditions would replace the ethyl group of the ester with a methyl group.

Nucleophilic Acyl Substitution Reactions (e.g., Grignard additions to esters)

The ester group undergoes nucleophilic acyl substitution with strong, negatively charged nucleophiles. masterorganicchemistry.com A key example is the reaction with Grignard reagents (organomagnesium halides).

Unlike the single addition to ketones, Grignard reagents typically add twice to esters. libretexts.org

First Addition: The Grignard reagent attacks the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone.

Second Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent. libretexts.org Therefore, it immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction (as described in section 3.1.1) to form a tertiary alcohol after protonation.

This reaction would transform the carboethoxy group into a tertiary alcohol, with the incorporation of two identical alkyl/aryl groups from the Grignard reagent.

Aromatic Ring Functionalization: Electrophilic and Nucleophilic Aromatic Substitution Pathways

The aromatic rings in this compound present sites for both electrophilic and nucleophilic aromatic substitution, with the feasibility of each pathway being dictated by the electronic nature of the ring and the reaction conditions.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, proceeding through the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org The reaction mechanism involves two principal steps: the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion) and the subsequent deprotonation to restore aromaticity. masterorganicchemistry.com

The benzoyl group (-COC6H5) is a deactivating, meta-directing group due to its electron-withdrawing nature, which is a consequence of both inductive effects and resonance. Conversely, the alkyl chain attached to the other phenyl ring can be considered weakly activating and ortho-, para-directing. Therefore, the reactivity of each aromatic ring towards electrophiles will differ significantly.

Ring A (attached to the carbonyl group): This ring is deactivated. Electrophilic attack will be slower compared to benzene and will primarily occur at the meta position relative to the carbonyl group.

Ring B (the phenyl group of the 3-phenylpropyl chain): This ring is activated by the alkyl substituent and will direct incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The general mechanism is illustrated below:

General Mechanism for Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common than its electrophilic counterpart and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orglibretexts.org

For this compound, the phenyl ring attached to the carbonyl group is the more likely site for SNAr, especially if a good leaving group (like a halogen) were present on this ring, positioned ortho or para to the deactivating carbonyl group. libretexts.org The presence of the electron-withdrawing carbonyl group is crucial for stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org

General Mechanism for Nucleophilic Aromatic Substitution (Addition-Elimination)

| Reaction Type | Key Features on Aromatic Ring | Intermediate | Directing Effects of -COCH2CH2Ph |

| Electrophilic Aromatic Substitution (SEAr) | Electron-donating groups accelerate the reaction. | Carbocation (Arenium ion) | Meta-directing on the benzoyl ring. |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing groups and a good leaving group are required. | Carbanion (Meisenheimer complex) | Activates ortho and para positions to nucleophilic attack. |

Photoinduced Reactions and Radical Mechanisms in Related Propiophenone Systems

Propiophenone and its derivatives are known to undergo a variety of photochemical reactions, often proceeding through radical intermediates upon absorption of UV light. The carbonyl group is the primary chromophore responsible for the initial photochemical event.

Upon excitation, the propiophenone moiety can undergo intersystem crossing to a triplet state. The triplet state can then participate in several reaction pathways, including:

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, leading to the formation of a benzoyl radical and an alkyl radical.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol (B46151) derivative. For this compound, the methylene (B1212753) group of the ethyl ester could potentially provide a γ-hydrogen.

Photoreduction: In the presence of a hydrogen-donating solvent or substrate, the excited ketone can abstract a hydrogen atom to form a ketyl radical. Dimerization of these radicals can lead to the formation of pinacols.

The presence of electron-withdrawing or -donating groups on the aromatic ring can influence the energy of the excited states and the efficiency of these photochemical processes. Radical phosphorylation reactions, for instance, have been initiated by photoexcited catalysts that generate phosphinoyl radicals, which can then add to carbonyl groups or other radical species. oaepublish.com

| Photochemical Process | Description | Potential Outcome for this compound |

| Norrish Type I Cleavage | α-cleavage of the carbonyl group. | Formation of a benzoyl radical and a substituted alkyl radical. |

| Norrish Type II Reaction | Intramolecular γ-hydrogen abstraction. | Potential formation of an enol and an alkene, or a cyclobutanol derivative. |

| Photoreduction | Intermolecular hydrogen abstraction by the excited ketone. | Formation of a ketyl radical, potentially leading to pinacol (B44631) products. |

Characterization of Rearrangement Reactions and Their Mechanistic Pathways

One notable rearrangement for 1,2-diketones is the Benzil-Benzilic Acid Rearrangement , which occurs in the presence of a strong base and leads to the formation of an α-hydroxy carboxylic acid. berhamporegirlscollege.ac.in Although this compound is not a 1,2-diketone, related structures can undergo analogous transformations.

Another relevant transformation is the Claisen Rearrangement , a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wiley-vch.de While not directly applicable to the parent compound, derivatives of this compound could potentially be modified to undergo such rearrangements.

Furthermore, cyclic β-dicarbonyl compounds have been shown to undergo novel rearrangements upon irradiation in strong acid media, leading to the formation of dihydropyran-4-ones. cdnsciencepub.comcdnsciencepub.com This type of photoisomerization suggests that under specific conditions, the propiophenone backbone could potentially cyclize and rearrange.

The mechanism of these rearrangements often involves the formation of key intermediates such as enolates or carbocations, followed by the migration of an alkyl or aryl group. oxfordsciencetrove.comwiley-vch.de

| Rearrangement Type | General Substrate | Typical Conditions | Product Type |

| Benzil-Benzilic Acid | 1,2-Diketones | Strong Base (e.g., KOH) | α-Hydroxy Carboxylic Acids berhamporegirlscollege.ac.in |

| Claisen | Allyl Vinyl Ethers | Heat or Acid | γ,δ-Unsaturated Carbonyls wiley-vch.de |

| Photochemical Rearrangement | Cyclic β-Dicarbonyls | Irradiation in Strong Acid | Dihydropyran-4-ones cdnsciencepub.comcdnsciencepub.com |

Theoretical and Computational Chemistry Studies of 2 Carboethoxy 3 Phenylpropiophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic nature of molecules. For a compound like 2'-Carboethoxy-3-phenylpropiophenone, these calculations could predict a wide range of properties.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. The calculations would involve optimizing the molecule's geometry and then computing the relevant spectroscopic parameters based on its electronic structure.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry can model the step-by-step mechanism of chemical reactions. researchgate.net For this compound, one could model reactions such as its synthesis, hydrolysis of the ester, or reactions at the ketone functionality. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate. The activation energy, the energy difference between the reactants and the transition state, can be calculated to predict how fast a reaction will proceed.

Computational Investigations of Solvent Effects on Reaction Dynamics and Selectivity

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and outcomes. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules in the calculation. nih.gov For this compound, studying solvent effects would be important for predicting its behavior in different reaction conditions and for understanding its solubility.

Derivation of Structure-Reactivity Relationships within this compound Derivatives

By systematically modifying the structure of this compound—for example, by adding different substituents to the phenyl rings—and calculating their properties, it is possible to establish Quantitative Structure-Activity Relationships (QSAR) or Structure-Property Relationships (QSPR). nih.gov These relationships correlate changes in molecular structure with changes in reactivity or other properties. Such studies would be valuable for designing new molecules based on the this compound scaffold with tailored characteristics.

Spectroscopic Data for this compound Not Available in Public Databases

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound, also known by its IUPAC name ethyl 2-(3-phenylpropanoyl)benzoate, is not available. The requested in-depth analysis for the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound," including specific data for NMR, mass spectrometry, and infrared spectroscopy, cannot be compiled as the primary experimental findings have not been published or are not accessible in the searched repositories.

Searches were conducted for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and infrared (IR) spectroscopy data. While information on structurally related compounds—such as ethyl benzoate (B1203000), 3-phenylpropiophenone, and ethyl 2-(3-phenylpropyl)benzoate—is available, this data is not scientifically transferable to the specific structure of this compound. The presence and specific location of the ketone and the ethyl ester functional groups significantly influence the spectroscopic characteristics, making direct data substitution scientifically inaccurate.

Consequently, the generation of a detailed and scientifically rigorous article strictly adhering to the provided outline is not possible without the foundational experimental data for the target molecule. The creation of tables and detailed research findings as requested would require access to primary research data that is currently unavailable.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Carboethoxy 3 Phenylpropiophenone

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Characterization of Carbonyl Stretching Frequencies for Ketone and Ester Moieties

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2'-Carboethoxy-3-phenylpropiophenone, the most diagnostic region in its IR spectrum is between 1600 and 1800 cm⁻¹, where the stretching vibrations of the ketone (C=O) and ester (C=O) carbonyl groups occur. orgchemboulder.comspectroscopyonline.com

The precise frequency of these absorptions is sensitive to the local chemical environment, including electronic effects like conjugation and inductive effects.

Ketone Carbonyl (C=O) Stretch: The ketone moiety in this compound is part of a propiophenone (B1677668) system, where the carbonyl group is directly attached to a phenyl ring. This conjugation lowers the bond order of the C=O double bond, thereby decreasing the stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). spectroscopyonline.com Aromatic ketones generally exhibit a C=O stretching absorption in the range of 1685-1665 cm⁻¹. orgchemboulder.com

Ester Carbonyl (C=O) Stretch: The carboethoxy (ethyl ester) group is attached to the aromatic ring. Aliphatic esters typically show a C=O stretch between 1750-1735 cm⁻¹. orgchemboulder.com The attachment to the phenyl ring creates an α,β-unsaturated ester system, which, similar to ketones, results in a decrease of the stretching frequency due to conjugation. orgchemboulder.com The expected range for such a conjugated ester is approximately 1730-1715 cm⁻¹. orgchemboulder.com

The IR spectrum is therefore expected to show two distinct, strong absorption bands in the carbonyl region, reflecting the two different C=O environments. The separation of these bands allows for the unambiguous identification of both the ketone and ester functionalities. Further analysis of the C-O single bond stretching region (1300-1000 cm⁻¹) would reveal additional characteristic bands for the ester group. orgchemboulder.com

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic Ketone (C=O) | 1685 - 1665 | Frequency is lowered by conjugation with the phenyl ring. spectroscopyonline.com |

| α,β-Unsaturated Ester (C=O) | 1730 - 1715 | Frequency is lowered by conjugation with the phenyl ring. orgchemboulder.com |

| Ester (C-O Stretch) | 1300 - 1000 | Two or more bands are characteristic of the ester C-O bonds. orgchemboulder.com |

| Aromatic C-H Stretch | ~3030 | Indicates the presence of aromatic rings. ucla.edu |

| Alkyl C-H Stretch | 2950 - 2850 | Represents the C-H bonds of the ethyl and propyl groups. ucla.edu |

Raman Spectroscopy for Complementary Vibrational Fingerprinting and Molecular Dynamics

Raman spectroscopy serves as a powerful complement to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. upenn.edu A key difference is that Raman activity depends on a change in the molecule's polarizability during a vibration, whereas IR activity requires a change in the dipole moment. upenn.edu Consequently, symmetric and non-polar bonds often produce strong Raman signals but weak or absent IR signals.

For this compound, Raman spectroscopy would provide key structural information:

Aromatic Ring Vibrations: The symmetric "ring-breathing" modes of the two phenyl rings would produce characteristically strong and sharp bands in the Raman spectrum.

Carbonyl Vibrations: While the C=O stretches are also visible in Raman spectra, their relative intensities can differ significantly from those in the IR spectrum. In some α,β-unsaturated ketones, the Raman C=O stretching bands for s-trans conformers are found to be substantially more intense than for s-cis isomers, offering potential insights into the molecule's preferred conformation. researchgate.net

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C=C Stretch | 1620 - 1580 | Often strong due to the high polarizability of the π-system. |

| Symmetric Ring Breathing | ~1000 | A characteristic and typically strong band for benzene (B151609) derivatives. |

| C=O Stretch (Ketone & Ester) | 1730 - 1665 | Complementary to IR data; relative intensities can inform on conformation. researchgate.net |

| Skeletal & Torsional Modes | < 600 | Provides insight into molecular dynamics and conformational flexibility. utwente.nl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. The technique is primarily used to study molecules containing chromophores, particularly those with conjugated π-electron systems.

This compound possesses several chromophores, most notably the benzoyl system and the separate phenyl group. The UV-Vis spectrum would be characterized by absorptions arising from two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the benzoyl moiety (phenyl ring conjugated with the ketone) will lead to strong π → π* bands.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms) to a π* antibonding orbital. fiu.edu These transitions are typically much weaker in intensity than π → π* transitions and occur at longer wavelengths (lower energy). ufg.br The ketone carbonyl group is expected to exhibit such a transition.

The specific wavelengths of maximum absorbance (λ_max) and the intensity of the absorption bands provide information about the extent of conjugation. The presence of two phenyl groups and two carbonyls creates a complex, extended system of conjugation which would likely result in multiple, overlapping absorption bands. Analysis using computational methods like Time-Dependent Density Functional Theory (TD-DFT) could help deconvolve the spectrum and assign specific transitions to different parts of the molecule's electronic structure. nih.gov

| Transition Type | Involved Chromophore | Expected λmax Range (nm) | Characteristics |

|---|---|---|---|

| π → π | Benzoyl group, Phenyl groups | 240 - 280 | High intensity (strong absorption). sigmaaldrich.com |

| n → π | Ketone C=O group | 300 - 350 | Low intensity (weak absorption), often appears as a shoulder on a stronger band. fiu.eduufg.br |

Advanced X-ray Based Spectroscopic Techniques (e.g., X-ray Absorption and Emission Spectroscopies)

Advanced X-ray techniques offer element-specific insights into the electronic structure of materials. numberanalytics.com While typically applied to solids and transition metal complexes, they can provide detailed information about organic compounds.

X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays as a function of energy. When the X-ray energy matches the binding energy of a core electron (e.g., a carbon or oxygen 1s electron), the electron is excited to an unoccupied state. springernature.com The resulting spectrum, particularly the X-ray Absorption Near-Edge Structure (XANES) region, provides a map of the unoccupied density of states and is sensitive to the oxidation state and local coordination environment of the absorbing atom. lu.seresearchgate.net For this compound, performing XAS at the oxygen K-edge would allow for probing the distinct electronic environments of the ketone and ester oxygen atoms.

X-ray Emission Spectroscopy (XES): XES is a complementary technique that occurs after a core hole is created by an incident X-ray. An electron from a higher-energy orbital fills the core hole, emitting an X-ray photon in the process. wikipedia.org The energy of the emitted photon reveals information about the energy levels of the occupied valence orbitals. lu.se Thus, XES provides a probe of the occupied density of states. wikipedia.org

Combining XAS and XES would provide a comprehensive picture of both the occupied and unoccupied electronic states associated with specific elements (carbon and oxygen) in the molecule, offering a powerful tool for validating theoretical electronic structure calculations.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigation of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons, such as free radicals. nih.gov The parent this compound molecule is a diamagnetic, closed-shell species and is therefore EPR-silent.

However, EPR spectroscopy is an invaluable tool for studying the radical intermediates that could be generated from this molecule, for instance, during photochemical reactions, oxidation, or reduction processes. libretexts.org

Potential Radical Formation: Irradiation with UV light could induce the formation of a ketyl radical, a common intermediate in the photochemistry of ketones. This would involve the promotion of an n-electron on the ketone oxygen to a π* orbital, followed by hydrogen abstraction or electron transfer.

EPR Characterization: If such a radical intermediate were formed and trapped, EPR spectroscopy could provide detailed information about its structure. The spectrum's g-factor would help identify the type of radical, while the hyperfine splitting patterns—arising from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H)—would reveal the distribution of the unpaired electron's density across the molecule. libretexts.org For example, analysis of hyperfine couplings would show the extent to which the unpaired electron is delocalized over the phenyl ring and other parts of the molecular framework. Studies on radicals derived from related esters and ketones have successfully used EPR to characterize the radical structures formed. acs.orgnih.gov

Therefore, while not applicable to the ground-state molecule, EPR is the definitive technique for identifying and structurally characterizing any paramagnetic species that may arise during its chemical transformations.

Applications of 2 Carboethoxy 3 Phenylpropiophenone in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of reactive sites within 2'-Carboethoxy-3-phenylpropiophenone makes it an attractive starting material for the construction of intricate molecular frameworks. Its utility stems from its identity as a β-keto ester derivative, a class of compounds renowned for its synthetic flexibility.

Precursor to Advanced Organic Compounds (e.g., related to propafenone (B51707) analogs, bupropion (B1668061) analogs)

Propafenone Analogs: The antiarrhythmic drug propafenone, chemically named 2'-[2-hydroxy-3-(propylamino)-propoxy]-3-phenylpropiophenone, and its analogs are significant targets in medicinal chemistry. sciencemadness.orgnih.gov The synthesis of propafenone often utilizes 2'-hydroxy-3-phenylpropiophenone (B21841) as a key intermediate. rasayanjournal.co.inijpsonline.com A common synthetic route involves starting with 2'-hydroxyacetophenone, which undergoes a series of reactions including condensation with benzaldehyde (B42025) and subsequent hydrogenation to form the 3-phenylpropiophenone core. google.com this compound represents a potential alternative precursor to this core structure. Through selective reduction of the ketone and subsequent chemical modifications, or via hydrolysis of the ester followed by other transformations, this compound could provide a different pathway to access the essential 2'-hydroxy-3-phenylpropiophenone scaffold needed for the synthesis of propafenone and its derivatives. researchgate.net

Bupropion Analogs: Bupropion is an antidepressant characterized by its α-aminophenone structure. google.com Research into new treatments for CNS disorders and addiction has led to the synthesis of numerous bupropion analogs to explore structure-activity relationships. nih.govnih.govresearchgate.net The synthesis of these analogs frequently starts with appropriately substituted propiophenones, which are typically brominated at the alpha position and subsequently reacted with various amines to introduce the key amino group. nih.gov While structurally distinct from bupropion itself, this compound serves as a substituted propiophenone (B1677668) scaffold that could theoretically be elaborated into novel bupropion-type analogs, offering a pathway to compounds with potentially new pharmacological profiles.

Building Block for Heterocyclic Compounds and Other Ring Systems

The presence of both a ketone and an ester group makes this compound an ideal substrate for condensation reactions to form a variety of heterocyclic systems. β-Keto esters are fundamental building blocks in heterocyclic synthesis. google.com For instance, reaction with hydrazine (B178648) derivatives can yield pyrazolones, while condensation with ureas or thioureas can lead to pyrimidine-based structures, which are core components of many biologically active molecules. derpharmachemica.com

Furthermore, intramolecular cyclization reactions are possible. For example, related 1,3-dicarbonyl compounds, such as 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones, are used as precursors for the synthesis of flavones and chromones, which are heterocyclic compounds with significant biological activity. researchgate.net The structure of this compound is suited for similar cyclization strategies, potentially leading to novel fused ring systems. The synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and triazoles, often relies on starting materials with multiple reactive sites that can undergo sequential reactions to build the ring systems. researchgate.netnih.govuobaghdad.edu.iq

Derivatization Strategies for Tailored Properties

The modification of a lead compound is a cornerstone of modern drug discovery and materials science. Derivatization allows for the fine-tuning of a molecule's physical, chemical, and biological properties.

Design and Synthesis of Novel this compound Derivatives

The structure of this compound offers multiple handles for chemical modification. Classical derivatization strategies for phenols, phenylpropanoids, and ketones can be applied to generate a library of novel compounds. nih.gov

Key Derivatization Reactions:

| Functional Group | Potential Reaction | Resulting Structure | Potential Application |

|---|---|---|---|

| Ketone Carbonyl | Reduction (e.g., with NaBH₄) | Secondary Alcohol | Precursor for other functional groups |

| Ketone Carbonyl | Grignard Reaction | Tertiary Alcohol | Increased molecular complexity |

| Ester Group | Hydrolysis | Carboxylic Acid | Improved solubility, new coupling point |

| Ester Group | Amidation | Amide | Introduce hydrogen bonding capabilities |

| α-Methylene Group | Alkylation/Acylation | Substituted Ketone | Modify steric and electronic properties nih.gov |

| Aromatic Rings | Electrophilic Substitution | Substituted Phenyl Rings | Fine-tune electronic properties |

These derivatization reactions enable the systematic exploration of the chemical space around the core scaffold, facilitating the development of molecules with tailored properties for specific applications.

Exploration of Derivatives in Organic Catalyst Development and Ligand Design

Molecules with multiple coordination sites, such as ketones and esters, are valuable in the design of ligands for metal-catalyzed reactions. By introducing chirality into the this compound scaffold, for instance through asymmetric reduction or alkylation, it is possible to synthesize chiral ligands. nih.gov These ligands can then be complexed with transition metals to create catalysts for asymmetric synthesis, a field of critical importance in the production of enantiomerically pure pharmaceuticals. The development of novel catalysts is an ongoing area of research, with substituted ketones and related structures serving as key components in catalyst design. researchgate.netresearchgate.net

Potential Applications in Polymer Chemistry and Advanced Functional Materials (drawing from general propiophenone uses)

While specific applications of this compound in polymer science are not widely documented, the properties of the parent compound, propiophenone, suggest potential uses. Functional polymer materials are designed to have special properties and can be created by incorporating molecules with specific functional groups. mdpi.com

Propiophenone and its derivatives are well-known as Type II photoinitiators. nih.gov Upon absorption of UV light, the ketone is excited to a triplet state. It can then abstract a hydrogen atom from a synergist (like an amine), generating free radicals that initiate a polymerization reaction.

Potential Polymer-Related Applications:

Photoinitiator: this compound could potentially function as a photoinitiator. The additional functional groups might influence its absorption spectrum, solubility, and efficiency, making it a candidate for specialized curing applications.

Functional Monomer: The ester group could be hydrolyzed to a carboxylic acid, which could then be incorporated into a polyester (B1180765) or polyamide backbone. Alternatively, vinyl groups could be added to one of the aromatic rings, allowing the entire molecule to be used as a functional monomer in addition polymerization.

Polymer Additive: The molecule could be blended with existing polymers to modify their properties, for example, to enhance UV stability or to act as a plasticizer, depending on the specific interactions with the polymer matrix.

Functionalization for Supramolecular Chemistry and Self-Assembly Architectures

The molecular framework of this compound presents a versatile scaffold that can be strategically modified to create building blocks for supramolecular chemistry and self-assembly. The presence of the carboethoxy group, the propiophenone backbone, and two phenyl rings offers multiple sites for the introduction of functional groups capable of directing non-covalent interactions. These interactions, including hydrogen bonding, metal coordination, and π-π stacking, are fundamental to the spontaneous organization of molecules into well-defined, higher-order structures.

The functionalization of this compound is a key step in programming the molecule for specific self-assembly pathways. By appending recognition motifs, the molecule can be engineered to interact with itself or with other complementary molecules to form discrete supramolecular architectures or extended polymeric assemblies.

Modification of the Carboethoxy Group to Introduce Hydrogen-Bonding Moieties

The carboethoxy (ethyl ester) group is a prime site for functionalization to introduce potent hydrogen-bonding units. A common and effective strategy is the conversion of the ester to an amide. This transformation can be achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine. libretexts.org This process opens up a vast design space, as a wide variety of amines can be incorporated, each capable of imparting specific hydrogen-bonding patterns.

For instance, reaction with simple primary amines yields secondary amides, which can form strong intermolecular hydrogen bonds (N-H···O=C). researchgate.net The resulting molecules can then self-assemble into linear chains or sheet-like structures, depending on the steric and electronic properties of the substituents. The use of diamines can lead to the formation of extended hydrogen-bonded networks or macrocyclic structures.

| Initial Functional Group | Reagents | Resulting Functional Group | Potential Supramolecular Interaction |

| Carboethoxy | 1. NaOH, H₂O (Hydrolysis) 2. SOCl₂, then R-NH₂ (Amidation) | Amide | Hydrogen Bonding |

| Phenyl Ring | HNO₃, H₂SO₄ (Nitration), then Fe, HCl (Reduction) | Amine | Hydrogen Bonding, Coordination |

| Phenyl Ring | Br₂, FeBr₃ (Bromination), then Pd(PPh₃)₄, Pyridine-boronic acid (Suzuki Coupling) | Bipyridine | Metal Coordination |

This table outlines potential functionalization pathways for this compound to introduce moieties for supramolecular assembly.

Functionalization of the Phenyl Rings for Directed Assembly

The two phenyl rings in this compound are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups that can act as recognition sites. These modifications can be used to control the directionality and dimensionality of self-assembly.

For example, nitration of the phenyl rings followed by reduction can yield amino groups. These amino groups can serve as hydrogen bond donors and can also be further modified. For instance, they can be used to attach chromophores or other functional units. The introduction of hydroxyl or carboxyl groups can also provide sites for hydrogen bonding and influence the solubility and packing of the molecules.

A particularly powerful strategy in supramolecular chemistry is the introduction of ligands capable of coordinating to metal ions. The phenyl rings can be functionalized with moieties such as pyridyl groups through cross-coupling reactions like the Suzuki or Stille coupling. mdpi.com The resulting molecules, possessing bipyridine or terpyridine-like units, can then self-assemble in the presence of suitable metal ions to form well-defined metallo-supramolecular architectures, such as macrocycles, cages, or coordination polymers. digitellinc.comdepaul.edu The geometry of these assemblies is dictated by the coordination sphere of the metal ion and the positioning of the coordinating ligands on the molecular scaffold.

Leveraging the Propiophenone Backbone for Photoresponsive Systems

The propiophenone core itself can be exploited to create photoresponsive supramolecular systems. Ketones are known to participate in photochemical reactions, and this reactivity can be harnessed to control self-assembly with light. mdpi.comnih.gov For example, the propiophenone moiety could be modified to incorporate a photoisomerizable group, such as an azobenzene (B91143) unit. mdpi.com The reversible trans-cis isomerization of the azobenzene upon irradiation with specific wavelengths of light would alter the shape of the molecule, thereby disrupting or promoting its self-assembly into larger structures. This approach allows for the dynamic and reversible control over the formation of supramolecular materials.

Furthermore, the ketone functionality can be used as a handle for further chemical modifications. For instance, it can be converted to an oxime, which can then be used to ligate to other molecules or surfaces. nih.gov This provides a versatile method for integrating the functionalized propiophenone unit into more complex systems.

Emerging Research Frontiers and Future Directions for 2 Carboethoxy 3 Phenylpropiophenone

Investigation of Novel Biocatalytic and Chemoenzymatic Systems for its Transformation

The quest for greener, more selective, and highly efficient chemical transformations has propelled biocatalysis to the forefront of modern synthetic chemistry. For a molecule like 2'-Carboethoxy-3-phenylpropiophenone, which contains a ketone and an ester, enzymes offer a powerful toolkit for stereoselective modifications under mild conditions.

Future research will likely focus on identifying and engineering enzymes for specific transformations. For instance, the chemoenzymatic synthesis of oxygenated propenylbenzene derivatives, which involves lipase-catalyzed epoxidation followed by microbial oxidation to yield hydroxy ketones, provides a blueprint for potential applications. frontiersin.orgnih.gov A similar two-step process could be envisioned for this compound. Furthermore, the use of enzymes like lyase and alcohol dehydrogenase in combination has been shown to produce chiral diols and hydroxy ketones from simple starting materials. nih.gov The development of practical chemoenzymatic routes to produce enantiomerically enriched β-blockers, often relying on lipase-catalyzed kinetic resolution of key chiral building blocks, highlights a promising strategy. nih.gov This approach could be adapted to resolve racemic mixtures of this compound derivatives or to synthesize specific stereoisomers.

Key areas of investigation include:

Screening and Engineering of Ketoreductases (KREDs): To achieve highly enantioselective reduction of the ketone moiety to a secondary alcohol, creating a chiral center with a predefined stereochemistry.

Lipase- and Esterase-Catalyzed Reactions: To perform kinetic resolution through selective hydrolysis of the carboethoxy group in a racemic mixture or to catalyze enantioselective acylation reactions on a precursor alcohol.

| Enzyme Class | Potential Transformation | Objective | Relevant Precedent |

|---|---|---|---|

| Ketoreductases (KREDs) / Alcohol Dehydrogenases | Asymmetric reduction of the ketone | Synthesis of chiral hydroxy-ester derivatives | Synthesis of chiral precursors for β-blockers nih.gov |

| Lipases / Esterases | Enantioselective hydrolysis of the ester | Kinetic resolution of racemic mixtures | Lipase-catalyzed kinetic resolution of halo-alcohols nih.gov |

| Lyases | Formation of C-C bonds | Novel synthetic routes to assemble the propiophenone (B1677668) backbone | Synthesis of hydroxy ketones from benzaldehyde (B42025) and acetaldehyde (B116499) nih.gov |

| Oxygenases | Hydroxylation of the aromatic rings | Creation of functionalized derivatives for further modification | Microbial oxidation of diols in propenylbenzene synthesis frontiersin.org |

Implementation of Flow Chemistry and Continuous Processing for Efficient Synthesis and Derivatization

The transition from traditional batch manufacturing to continuous flow processing represents a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. thieme-connect.depatheon.com The synthesis of propiophenone and its derivatives is particularly well-suited for this technology. google.comepo.org Patents describing the vapor-phase synthesis of propiophenone from benzoic acid and propionic acid explicitly state that while the process can be run in batch, a continuous system is more efficient. google.comepo.org

The implementation of flow chemistry for this compound would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large batch reactors. This level of control can lead to higher yields, improved purity profiles by minimizing the formation of byproducts, and safer handling of reactive intermediates. pharmoutsourcing.com For example, a continuous flow synthesis of 3-methoxy propiophenone has been developed, demonstrating the applicability of this technology to substituted propiophenones. researcher.life

Future research directions include:

Telescoped Synthesis: Integrating multiple reaction and purification steps into a single, uninterrupted flow process, eliminating the need for manual handling and isolation of intermediates. thieme-connect.de

In-line Purification: Incorporating continuous purification techniques such as liquid-liquid extraction, crystallization, and chromatography directly into the flow path to deliver a high-purity product stream. aiche.org

High-Throughput Experimentation: Using microreactor systems to rapidly screen a wide range of reaction conditions, accelerating process optimization.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio; can lead to hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio; precise temperature control. pharmoutsourcing.com |

| Safety | Large volumes of hazardous materials and intermediates may accumulate. | Small reaction volumes minimize risk; unstable intermediates can be generated and consumed in situ. thieme-connect.de |

| Scalability | Often requires re-optimization of reaction conditions. | Scalable by running the process for a longer duration or by "numbering-up" reactors. patheon.com |

| Efficiency & Yield | Can be lower due to side reactions and less optimal control. | Often higher yields and purity due to precise control over stoichiometry and reaction time. google.comepo.org |

| Process Control | Parameters can vary throughout the reactor volume. | Steady-state operation allows for consistent product quality. pharmoutsourcing.com |

Development of Asymmetric Catalysis for Enantioselective Synthesis of Chiral Propiophenone Derivatives

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer chiral molecules, which is of paramount importance in the pharmaceutical industry. frontiersin.org For derivatives of this compound, the creation of chiral centers at the α- and β-positions, or through reduction of the ketone, opens up possibilities for developing novel stereochemically defined compounds.

The field is rapidly advancing, with several powerful strategies that could be applied:

Organocatalysis: The use of small, chiral organic molecules to catalyze enantioselective reactions. For example, proline and its derivatives are effective catalysts for asymmetric aldol (B89426) reactions, which could be a key step in constructing the propiophenone backbone with stereocontrol. youtube.com Chiral imidazolidinone catalysts, pioneered by MacMillan, are highly effective in promoting enantioselective cycloadditions and conjugate additions, offering routes to complex chiral structures. youtube.com